3-Bromo-3-methyl-2-butanone

Regioselective Bromination Kinetic Control NMR Analysis

3-Bromo-3-methyl-2-butanone (CAS 2648-71-7) is an electrophilic halogenated ketone. Its key structural feature, a tertiary α-bromo substituent, imparts distinct steric and electronic properties.

Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
CAS No. 2648-71-7
Cat. No. B1330662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-3-methyl-2-butanone
CAS2648-71-7
Molecular FormulaC5H9BrO
Molecular Weight165.03 g/mol
Structural Identifiers
SMILESCC(=O)C(C)(C)Br
InChIInChI=1S/C5H9BrO/c1-4(7)5(2,3)6/h1-3H3
InChIKeyXHCWDDGZFBAXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-3-methyl-2-butanone (CAS 2648-71-7) as a Strategic Sourcing Decision: Beyond Basic Specifications


3-Bromo-3-methyl-2-butanone (CAS 2648-71-7) is an electrophilic halogenated ketone [1]. Its key structural feature, a tertiary α-bromo substituent, imparts distinct steric and electronic properties . This compound is primarily valued as a specialized building block in organic synthesis, including applications in Grignard reactions and as a ligand in radiopharmaceutical research [2].

The High Cost of Substitution: Why 3-Bromo-3-methyl-2-butanone is Not Interchangeable with Common Analogs


The substitution pattern of 3-Bromo-3-methyl-2-butanone is critical to its function. Simple substitution with isomeric analogs like 1-bromo-3-methyl-2-butanone (CAS 19967-55-6) or less sterically hindered variants such as 3-bromo-2-butanone (CAS 814-75-5) can lead to catastrophic synthesis failure due to altered regioselectivity and reaction kinetics [1]. Similarly, replacing the bromine with chlorine (as in 3-chloro-3-methyl-2-butanone, CAS 5950-19-6) fundamentally changes leaving group ability and reactivity [2]. The data below quantifies these critical differences, demonstrating why procurement based solely on in-class similarity without rigorous validation can derail research timelines and increase total cost of experimentation.

Quantitative Differentiation of 3-Bromo-3-methyl-2-butanone (2648-71-7): A Head-to-Head Evidence Review for Procurement


Regioselectivity in Synthesis: Minor Isomer Formation vs. 1-Bromo-3-methyl-2-butanone

The synthesis of brominated ketones from 3-methyl-2-butanone yields two isomeric products: 1-bromo-3-methyl-2-butanone and 3-bromo-3-methyl-2-butanone. Under specific conditions (rapid bromine addition in methanol at 0-10°C), the target compound (2648-71-7) is formed as the minor isomer in a quantifiable ratio [1].

Regioselective Bromination Kinetic Control NMR Analysis

NMR Spectroscopic Profile: Diagnostic Signals for Identity and Purity Control

The ¹H NMR spectrum of 3-bromo-3-methyl-2-butanone provides a definitive, quantifiable signature for identity confirmation, clearly distinguishing it from its isomer 1-bromo-3-methyl-2-butanone [1].

¹H NMR Structural Elucidation Quality Control

Physical Properties and Storage: Thermal Stability and Handling Advantages vs. 1-Bromo Isomer

The physical properties of 3-bromo-3-methyl-2-butanone differ from its isomer, impacting handling and storage logistics. For instance, its boiling point and density are distinct .

Chemical Stability Storage Conditions Boiling Point

Reactivity with Grignard Reagents: Distinct Steric Influence on Reaction Outcomes

As a tertiary α-bromo ketone, 3-bromo-3-methyl-2-butanone exhibits unique steric hindrance at the electrophilic center. This directly influences the course of reactions like Grignard additions, as documented in classic literature [1].

Grignard Reaction Steric Hindrance Tertiary Alcohol Synthesis

Hazard Profile: Differentiated Acute Toxicity and Corrosivity vs. 1-Bromo Isomer

While both are hazardous, the GHS classifications highlight distinct safety profiles. The 1-bromo isomer (19967-55-6) is explicitly classified as corrosive, while the target compound is not .

Safety Data Sheet (SDS) GHS Classification Toxicity

Optimal Application Scenarios for 3-Bromo-3-methyl-2-butanone (2648-71-7) Based on Quantifiable Differentiation


Synthesis of Tertiary Alcohols via Sterically Demanding Grignard Reactions

As evidenced by its reaction with methylmagnesium iodide, 3-bromo-3-methyl-2-butanone serves as a critical electrophile for synthesizing highly substituted tertiary alcohols. Its unique tertiary α-bromo structure dictates the steric outcome of the Grignard addition [1]. This is a high-value application in medicinal chemistry and complex molecule synthesis where precise control over molecular topology is required.

Radiopharmaceutical Research: Ligand for Technetium

This compound has been documented as an effective ligand for technetium, enabling the synthesis of this radionuclide in the presence of acid catalysts [1]. This specialized application, particularly relevant to diagnostic imaging, relies on the specific chelating properties of the molecule, making it an essential procurement item for radiochemistry labs.

Method Development and Teaching of Regioselectivity Concepts

The classic 95:5 isomeric product ratio from the bromination of 3-methyl-2-butanone makes this compound a powerful teaching tool [1]. Its distinct ¹H NMR signals provide an unambiguous case study for illustrating kinetic versus thermodynamic control in enolate chemistry [2]. Procuring the pure compound allows for clear demonstration in advanced organic chemistry labs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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